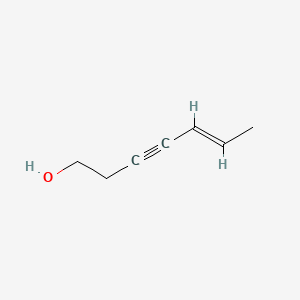

(5E)-hept-5-en-3-yn-1-ol

Description

Structural Significance and Conjugated System Analysis of (5E)-hept-5-en-3-yn-1-ol

The structure of this compound, with its linear seven-carbon chain, incorporates a trans-configured double bond and a triple bond, which are separated by a single bond. This arrangement forms a conjugated π-system, where the p-orbitals of the double and triple bonds overlap. This conjugation is of significant interest as it influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. The presence of the terminal hydroxyl group further adds to its functionality, allowing for a variety of chemical modifications.

The IUPAC name "this compound" precisely describes its structure:

Hept : Indicates a seven-carbon parent chain. cheminteractive.ie

5-en : A carbon-carbon double bond is located between carbons 5 and 6. cheminteractive.ie

3-yn : A carbon-carbon triple bond is present between carbons 3 and 4. cheminteractive.ie

1-ol : A hydroxyl (-OH) group is attached to the first carbon. cheminteractive.ie

(5E) : Specifies the stereochemistry of the double bond as trans or entgegen. cheminteractive.ie

The molecule's conjugated system makes it an electron-rich compound with potential applications in materials science and as a building block in the synthesis of more complex molecules. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.156 g/mol |

| Boiling Point (Predicted) | 212.3±23.0 °C |

| Density (Predicted) | 0.929±0.06 g/cm3 |

| pKa (Predicted) | 13.72±0.10 |

Data sourced from LookChem. lookchem.com

Importance of Enyne-Alcohol Motifs in Synthetic Strategy

Enyne-alcohol motifs, such as the one found in this compound, are valuable intermediates in organic synthesis. bohrium.com The combination of the alkene, alkyne, and alcohol functionalities in a single molecule allows for a diverse range of selective transformations. These motifs are precursors for the construction of various carbo- and heterocyclic compounds. bohrium.commathnet.ru

The reactivity of the enyne system can be tuned by the presence of the hydroxyl group, which can direct metal catalysts or be transformed into other functional groups to facilitate specific synthetic outcomes. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used to introduce protecting groups that influence the reactivity of the π-system.

Furthermore, enyne motifs are fundamental building blocks in the synthesis of natural products and biologically active molecules. nih.gov The ability to construct complex molecular architectures from relatively simple enyne precursors underscores their importance in modern synthetic organic chemistry. beilstein-journals.org The development of new catalytic methods, such as enyne metathesis, has further expanded the utility of these motifs. beilstein-journals.orgresearchgate.net

Historical Context of Enynone Synthesis and Transformation Methodologies

The synthesis and transformation of enynones, which are closely related to enyne-alcohols, have a rich history in organic chemistry. Enynones are compounds containing a conjugated ketone and alkyne. The reduction of enynones is a common method to produce enyne-alcohols. mathnet.ru

Historically, the synthesis of conjugated enynes relied on methods like Wittig or Horner-Wadsworth-Emmons reactions and transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.netnih.gov These methods have been refined over decades to improve efficiency and stereoselectivity. rsc.org

The transformations of enynones and their derivatives have been extensively studied. They are known to undergo a variety of reactions, including:

Nucleophilic additions : The electron-deficient carbon atoms of the conjugated system are susceptible to attack by nucleophiles. acs.org

Cycloadditions : The π-system can participate in pericyclic reactions to form cyclic compounds.

Rearrangements : Under certain conditions, such as in the presence of strong acids, enynones can undergo complex rearrangements to form different carbocyclic and heterocyclic structures. acs.orgacs.org

Metal-catalyzed reactions : Transition metals can catalyze a wide array of transformations, including cycloisomerizations and cross-coupling reactions, turning simple enynones into highly functionalized furans and other heterocycles. researchgate.netacs.orgresearchgate.net

Recent advancements have focused on developing more sustainable and atom-economical methods for enyne and enynone synthesis and transformation, including the use of visible light photocatalysis and novel catalytic systems. bohrium.comrsc.org These modern methods provide access to a wider range of complex molecules with high levels of control over the reaction outcomes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-5-en-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCORZGDNSGLGTG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313644 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-46-1 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5e Hept 5 En 3 Yn 1 Ol and Analogous Structures

Retrosynthetic Approaches to the (5E)-hept-5-en-3-yn-1-ol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. kccollege.ac.inchemmunity.com

Disconnection Strategies Employing Alkene and Alkyne Synthons

The core structure of this compound features an alkene, an alkyne, and a primary alcohol. A primary retrosynthetic disconnection can be made at the C4-C5 single bond, which separates the molecule into two key synthons: a propargyl alcohol equivalent and a C4-alkene fragment. This approach allows for the strategic formation of the enyne system through the coupling of these two building blocks.

Another viable disconnection is at the C2-C3 bond, leading to a homoallylic alcohol synthon and an acetylene (B1199291) equivalent. This strategy would involve the formation of the alkyne at a later stage of the synthesis. Further disconnection of the alkene via a retro-Wittig or related olefination reaction can simplify the C4 fragment to a corresponding carbonyl compound.

Functional Group Interconversion in Enyne-Alcohol Synthesis

Functional group interconversion (FGI) is a key aspect of synthesis design, allowing for the transformation of one functional group into another. wikipedia.orgsolubilityofthings.com In the context of this compound synthesis, FGIs are crucial for introducing the required functionalities at the appropriate stages. For example, an aldehyde or ketone can be a precursor to the terminal alkyne through reactions like the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.org Similarly, the primary alcohol can be derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde. libretexts.orgimperial.ac.uk The alkene moiety can be installed via various olefination reactions or by the partial reduction of a corresponding alkyne. youtube.com

Classical and Modern Synthetic Routes to this compound

Several synthetic strategies can be employed to construct the this compound framework, ranging from classical condensation reactions to modern catalytic methods.

Aldol (B89426) Condensation and Subsequent Alkynylation Pathways

One potential route involves an aldol-type condensation to construct the carbon backbone, followed by the introduction of the alkyne. libretexts.org For instance, a crossed aldol reaction between propanal and another aldehyde could generate a β-hydroxy aldehyde, which after dehydration would yield an α,β-unsaturated aldehyde. acs.org This intermediate could then be subjected to an alkynylation reaction, such as the addition of a lithium acetylide, to introduce the terminal alkyne. Subsequent reduction of the aldehyde would furnish the target alcohol.

A related approach could involve the alkynylation of an aldehyde to form a propargyl alcohol. uantwerpen.bemdpi.com This intermediate can then be coupled with a suitable vinyl partner to construct the enyne system.

Corey-Fuchs-Type Reactions for Alkyne Introduction

The Corey-Fuchs reaction is a reliable method for converting an aldehyde into a terminal alkyne. wikipedia.orgorganic-chemistry.org This two-step process involves the reaction of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. nih.gov Treatment of the dibromoalkene with a strong base, such as n-butyllithium, then leads to the formation of the terminal alkyne. nih.gov In the synthesis of this compound, an appropriate unsaturated aldehyde precursor could be transformed into the corresponding alkyne using this methodology. nih.gov

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Type | Description | Key Reagents |

| Aldol Condensation | Forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound. | Base or acid catalyst |

| Corey-Fuchs Reaction | Converts an aldehyde into a terminal alkyne. | PPh₃, CBr₄, n-BuLi |

| Reduction of Carbonyls | Converts aldehydes, ketones, or esters to alcohols. | NaBH₄, LiAlH₄ |

| Wittig Reaction | Forms an alkene from a carbonyl compound and a phosphonium (B103445) ylide. | Phosphonium ylide |

Reduction Strategies for Carbonyl Precursors to the Alcohol Functionality

The final step in many synthetic routes to this compound will likely involve the reduction of a carbonyl group to the primary alcohol. pearson.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce esters or carboxylic acids. libretexts.org LiAlH₄ is a more powerful reducing agent and can reduce a wider range of carbonyl-containing functional groups. libretexts.org The choice of reducing agent would depend on the specific functional groups present in the precursor molecule. organic-chemistry.org For example, if the precursor contains an ester group that needs to be preserved, NaBH₄ would be the more suitable choice for the reduction of an aldehyde.

Palladium(0)-Catalyzed Reactions for Enyne Formation

The construction of the conjugated enyne core of molecules like this compound frequently employs palladium(0)-catalyzed cross-coupling reactions. These methods are highly valued for their efficiency and functional group tolerance. The Sonogashira and Negishi couplings are two of the most prominent strategies.

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and co-catalyzed by a copper(I) salt, like CuI, in the presence of an amine base. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds with retention of the vinyl halide's stereochemistry, making it an excellent method for synthesizing (E)-enynes from (E)-vinyl halides. wikipedia.org The catalytic cycle involves the oxidative addition of the vinyl halide to the Pd(0) species, followed by the formation of a copper acetylide which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium intermediate yields the enyne product and regenerates the Pd(0) catalyst. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these stringent requirements. organic-chemistry.org

The Negishi coupling provides an alternative palladium(0)-catalyzed route, involving the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.orgillinois.edu For the synthesis of enynes, this would typically involve the coupling of a vinyl halide with an alkynylzinc reagent. wikipedia.org A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C(sp²)-C(sp) bonds efficiently. wikipedia.orgnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.gov

| Entry | Vinyl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | (E)-1-Iodo-2-phenyl-ethene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (E)-1,4-Diphenylbut-1-en-3-yne | >90 | organic-chemistry.org |

| 2 | (E)-1-Bromo-1-hexene | 1-Heptyne | Pd(OAc)₂, PPh₃, CuI, n-BuNH₂ | (6E)-Tridec-6-en-8-yne | 85 | scispace.com |

| 3 | o-Iodotoluene | Tolylzinc chloride | Pd(PPh₃)₄ | 2,2'-Dimethylbiphenyl | High | wikipedia.org |

| 4 | (E)-Vinyl iodide | Homoallylic zinc reagent | Pd₂(dba)₃, P(2-furyl)₃ | (E)-1,5-Diene | 78 | wikipedia.org |

Stereoselective and Enantioselective Synthesis of this compound Analogs

Control of (E)-Stereochemistry in Alkene Formation

Achieving the correct stereochemistry of the double bond is a critical aspect of synthesizing this compound and its analogs. The desired (E)-configuration is typically established through stereoselective olefination reactions or by using starting materials with a predefined stereochemistry in cross-coupling reactions.

As mentioned previously, palladium-catalyzed cross-coupling reactions like the Sonogashira and Negishi couplings proceed with retention of the stereochemistry of the vinyl halide starting material. wikipedia.orgbeilstein-journals.org Therefore, the use of a pure (E)-vinyl halide will directly lead to the formation of the corresponding (E)-enyne.

Alternatively, olefination reactions can be employed to construct the double bond. While the Wittig reaction can provide access to both (E)- and (Z)-alkenes depending on the nature of the ylide and reaction conditions, the Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of (E)-alkenes. numberanalytics.com A notable modification of the HWE reaction is the Still-Gennari olefination , which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to achieve high selectivity for (Z)-alkenes. numberanalytics.comscite.ainih.govenamine.net While this specific method produces the opposite isomer, it highlights the power of reagent control in determining alkene geometry. The selection of the appropriate olefination or cross-coupling strategy is therefore paramount for the stereocontrolled synthesis of (E)-enynes.

Asymmetric Approaches to Chiral Enyne Alcohols

The synthesis of enantiomerically pure or enriched enyne alcohols requires asymmetric strategies to introduce the chiral carbinol center. Key approaches include the catalytic asymmetric addition of alkynyl nucleophiles to aldehydes and the dynamic kinetic resolution of racemic alcohols.

Catalytic Asymmetric Enyne Addition to Aldehydes

A direct and efficient method for constructing chiral propargylic alcohols is the catalytic asymmetric addition of a terminal alkyne to an aldehyde. researchgate.net This reaction can be promoted by a chiral catalyst system, often involving a Lewis acid and a chiral ligand. For instance, the addition of an enyne to an aldehyde can be catalyzed by a system comprising Zn(OTf)₂ and a chiral ligand like N-methylephedrine to produce the corresponding chiral enyne alcohol with good enantioselectivity. researchgate.net Another approach involves the asymmetric ring-opening of meso-epoxides with alkynyl nucleophiles, catalyzed by chiral transition metal complexes. capes.gov.bracs.orgacs.orgresearchgate.netnih.gov These methods allow for the direct installation of the hydroxyl group and the adjacent stereocenter in a single, stereocontrolled step.

Dynamic Kinetic Resolution in Alcohol Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure alcohols from a racemic mixture. wikipedia.orgprinceton.edu This process combines the kinetic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. wikipedia.org

In the context of chiral enyne alcohols, DKR typically involves the enantioselective acylation of the alcohol catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), concurrently with the racemization of the unreacted alcohol enantiomer catalyzed by a transition metal complex. nih.gov Ruthenium-based catalysts are particularly effective for the racemization of secondary alcohols, including propargylic alcohols. nih.govmdpi.com The compatibility of the lipase and the racemization catalyst is crucial for the success of the DKR process. The choice of solvent and acyl donor can also significantly impact the efficiency and selectivity of the reaction.

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Product | Yield (%) | ee (%) | Reference |

| 1-Phenylethanol | [Ru₂(CO)₄(μ-H)(μ-PPh₂)₂(μ₃-ampy)] | Novozym 435 | Isopropenyl acetate | (R)-1-Phenylethyl acetate | >99 | >99 | nih.gov |

| 1-Phenyl-2-propen-1-ol | Shvo's catalyst | Novozym 435 | p-Chlorophenyl acetate | (R)-1-Phenyl-2-propenyl acetate | 97 | >99 | nih.gov |

| Racemic Vince Lactam | γ-Lactamase | - | Water (hydrolysis) | (-)-Vince Lactam | ~50 | >99 | nih.gov |

| 1-Phenyl-2-propyn-1-ol | V-MPS4 | Pseudomonas fluorescens lipase | Ethyl acetate | (R)-1-Phenyl-2-propynyl acetate | >80 | 90-99 | researchgate.net |

Chemoenzymatic Methodologies for Stereocontrol

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for achieving high stereoselectivity in the construction of chiral molecules. nih.govrsc.org Enzymes operate in mild, environmentally benign conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for asymmetric synthesis. nih.gov These methods are particularly valuable for creating chiral alcohols and for controlling the geometry of double bonds, both of which are relevant to the synthesis of enyne-alcohols and their derivatives.

Key enzymatic strategies applicable to the synthesis of chiral enyne-alcohols include:

Enzymatic Resolution: Racemic alcohols can be resolved through enzyme-catalyzed reactions, such as transesterification, where one enantiomer reacts preferentially, allowing for the separation of the two. Lipases are commonly used for the resolution of homoallyl and homopropargyl alcohols, achieving high enantiomeric excess (ee) for both the unreacted alcohol and the esterified product. researchgate.net

Asymmetric Reduction: Prochiral ketones can be reduced to chiral secondary alcohols with high enantioselectivity using alcohol dehydrogenases (ADHs). nih.gov Similarly, ene-reductases (ERs), often from the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated carbon-carbon double bonds. nih.govnih.gov The stereochemical outcome can often be controlled by selecting a specific enzyme or by modifying the substrate. For instance, the reduction of (S)-carvone can yield either cis or trans-dihydrocarvone by using wild-type OYE1 or its W116I variant, respectively. nih.gov

Tandem and Cascade Reactions: Chemoenzymatic cascades combine multiple reaction steps in a single pot, increasing efficiency. A common example is the combination of a metal-catalyzed reaction with an enzymatic transformation. For instance, a one-pot process combining rhodium-catalyzed hydroformylation with an enzymatic transamination can convert alkenes into chiral primary amines. rsc.org Similar tandem systems can be designed for enyne-alcohol synthesis, for example, by combining an ene-reductase for double bond reduction with an alcohol dehydrogenase for carbonyl reduction to produce chiral saturated alcohols from enals. nih.gov

These enzymatic methods provide access to enantiopure building blocks that can be incorporated into more complex structures like this compound. beilstein-journals.org

Stereospecific Reductive Cross-Coupling Reactions

Stereospecific reductive cross-coupling has become a vital strategy for carbon-carbon bond formation, enabling the synthesis of stereodefined alkenes from simple precursors. nih.gov These reactions are particularly useful for constructing diene and enyne systems, where control over the geometry of the newly formed double bond is critical.

A prominent approach involves the reductive coupling of terminal alkynes with α-chloro boronic esters, catalyzed by copper. dicp.ac.cn This method yields E-allylic alcohols with exceptional regioselectivity (anti-Markovnikov) and stereoselectivity (E/Z > 200:1). The reaction is believed to proceed through the hydrocupration of the alkyne to form a vinylcopper intermediate, which then couples with the α-chloro boronic ester. The resulting boronic ester is oxidized in situ to the desired alcohol. This transformation is stereospecific and tolerates a wide array of functional groups, providing a robust route to chiral allylic alcohols. dicp.ac.cn

Another example is the titanium-mediated reductive cross-coupling of allenes with vinylsilanes. nih.gov This process allows for the synthesis of (Z)-olefin-containing 1,3-dienes with high stereoselectivity (≥20:1). The reaction effectively couples substituted allenes and terminal alkenes, providing a pathway to trisubstituted dienes. nih.gov While these examples focus on diene or simple allylic alcohol synthesis, the underlying principles of stereospecific C-C bond formation are directly applicable to the synthesis of the enyne moiety in structures analogous to this compound. Furthermore, palladium-catalyzed cross-coupling of chiral propargyl acetates with allyl boronates has been shown to produce chiral 1,5-enynes with excellent transfer of chirality. organic-chemistry.org

Table 1: Examples of Stereospecific Reductive Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Mediator | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Reductive Coupling | Terminal Alkyne + α-Chloro Boronic Ester | Copper Hydride Complex | (E)-Allylic Alcohol | E/Z > 200:1; Anti-Markovnikov | dicp.ac.cn |

| Titanium-Mediated Reductive Coupling | Disubstituted Allene + Vinylsilane | Ti(O-i-Pr)4 / i-PrMgBr | (Z)-1,3-Diene | ≥20:1 Stereoselectivity | nih.gov |

| Palladium-Catalyzed Allyl-Propargyl Coupling | Allyl Boronate + Chiral Propargyl Acetate | Palladium Complex | Chiral 1,5-Enyne | >99% Chirality Conservation | organic-chemistry.org |

Catalytic Systems in Enyne-Alcohol Synthesis

The synthesis of enynes and their alcohol derivatives heavily relies on transition metal catalysis. nih.govrsc.org Metals such as palladium, gold, rhodium, and nickel are instrumental in forming the requisite carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity. nih.gov

Transition Metal Catalysis (e.g., Gold, Palladium, Rhodium, Nickel)

Transition metals catalyze a wide range of reactions for enyne synthesis, including the cross-coupling of alkyne and alkene precursors, dimerization of terminal alkynes, and cycloisomerization reactions. nih.govnih.gov Palladium catalysis, in particular, is one of the most versatile and well-developed methods for constructing 1,3-enynes. nih.gov The Sonogashira reaction, which couples terminal alkynes with vinyl halides, is a cornerstone of this chemistry. sioc-journal.cnresearchgate.net Other metals like rhodium and nickel also effectively catalyze the dimerization and cross-coupling of alkynes, although controlling regio- and stereoselectivity can be a challenge. nih.gov

Gold-Catalyzed Cyclizations and Hydroalkoxylations

Homogeneous gold catalysis has emerged as a uniquely powerful tool for activating C-C multiple bonds towards attack by nucleophiles. jst.go.jp This reactivity is widely exploited in the synthesis of complex cyclic and acyclic structures from enyne and alkyne alcohol precursors.

Cyclizations: Gold catalysts, typically cationic gold(I) complexes, are exceptionally effective at catalyzing the cycloisomerization of enynes. acs.orgresearchgate.net For instance, 1,5-enynes can be converted into bicyclo[3.1.0]hexanes stereospecifically. acs.orgnih.gov The reaction proceeds through the formation of a cyclopropyl (B3062369) gold carbene-like intermediate, which can then undergo various rearrangements or react with nucleophiles. researchgate.net The specific outcome can often be controlled by the choice of ligands on the gold catalyst. researchgate.net This methodology has been applied to the synthesis of natural products such as the terpene sabinone. nih.gov

Hydroalkoxylations: The intramolecular addition of an alcohol to an alkyne (hydroalkoxylation) is a highly effective method for synthesizing cyclic ethers. jst.go.jp Gold catalysts promote this reaction under mild conditions with high regioselectivity. For example, tris[(triphenylphosphine)gold]oxonium tetrafluoroborate (B81430) can catalyze the cyclization of an alkynediol to form 6,6- and 6,7-bicyclic ethers in high yield. jst.go.jp Intermolecular hydroalkoxylation is more challenging but has been achieved with high stereoselectivity for (Z)-vinyl ethers using cationic gold(I)-NHC complexes. acs.org An extensive experimental study has shown that the catalytic cycle for this reaction involves a single gold atom, clarifying the reaction mechanism. researchgate.net

Table 2: Gold-Catalyzed Reactions for Enyne-Alcohol Functionalization

| Reaction Type | Substrate | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cycloisomerization | 1,5-Enyne | PtCl2 or (PPh3)AuCl/AgSbF6 | Bicyclo[3.1.0]hexanone | Stereospecific rearrangement | nih.gov |

| Intramolecular Hydroalkoxylation | Alkynediol | [(Ph3PAu)3O]BF4 | Bicyclic Ethers | High regioselectivity (6-exo vs. 7-endo) | jst.go.jp |

| Intermolecular Hydroalkoxylation | Internal Alkyne + Alcohol | [{Au(IPrCl)}2(μ–OH)][BF4] | (Z)-Vinyl Ether | High stereoselectivity and yield | acs.org |

| Rearrangement | 3-Silyloxy-1,5-enyne | [IPrAuCl]/AgNTf2 | 7-Aryl Benzofuran | Dual catalyst system, mild conditions | nih.gov |

Palladium-Catalyzed Cross-Coupling and Carbo-Oxygenation

Palladium catalysis is a cornerstone for the synthesis of conjugated enynes. rsc.orgnih.gov The most common methods involve the cross-coupling of pre-functionalized alkene and alkyne building blocks. nih.gov

Cross-Coupling Reactions: The Sonogashira coupling of a terminal alkyne with a vinyl halide or triflate is the most widely used method for preparing 1,3-enynes due to the ready availability of the starting materials. nih.govresearchgate.net An alternative approach is the Heck-type coupling between a terminal alkene and a haloalkyne. sioc-journal.cn An efficient procedure using Pd(OAc)2 as a catalyst allows for the stereoselective synthesis of a wide range of conjugated enynes from alkenes and alkynyl bromides. sioc-journal.cn These reactions are often highly regio- and stereoselective, providing reliable access to functionalized enynes. sioc-journal.cnresearchgate.net

Carbo-Oxygenation and Carbocyclization: Palladium catalysts can also mediate more complex transformations where C-C and C-O bonds are formed in a single operation. Palladium-catalyzed carbocyclization of 1,6-enynes can lead to either five- or six-membered rings, depending on the reaction conditions and ligands used. pnas.org In some cases, the cyclization can be coupled with an oxidation step, for example, to produce trifluoroacetate-containing products. pnas.org A palladium-catalyzed oxidative diarylating carbocyclization of enynes with arylboronic acids has also been developed, which proceeds via arylpalladation of the alkyne followed by cyclization and reductive elimination. nih.gov In a particularly striking example, a Heck macrocyclization led to an unprecedented carbo-oxygenation of a double bond, forming a complex polycyclic system. acs.org

Nickel-Catalyzed Diborylative Cyclization

Calcium-Based Catalysts in Enyne Transformations

Calcium-based catalysts are gaining attention as sustainable, earth-abundant, and non-toxic alternatives to transition metals for various organic transformations. researchgate.net Lewis acidic calcium salts, such as calcium triflate (Ca(OTf)₂) and calcium triflimide (Ca(NTf₂)₂), have proven effective in catalyzing reactions involving alkynes and enynes. researchgate.netresearchgate.net These catalysts are noted for their high stability towards air and moisture, allowing for milder reaction conditions. researchgate.net

Calcium catalysts can activate functional groups and promote cyclization reactions. For instance, Ca(OTf)₂ has been used in the dehydrative cross-coupling of methylstyrenes with 3-hydroxy-3-(alkynyl)indolin-2-ones to form 1,5-enynes. researchgate.net Furthermore, calcium catalysts can facilitate cascade reactions, such as the [3+2] cyclization of C-acylimines with activated alkynes to produce pyrroles. rsc.org The use of calcium compounds in photocatalytic hydrophosphination has also been demonstrated, showcasing their potential in photoredox catalysis. nih.gov Their broad substrate tolerance and unique reactivity make them a promising area of research for enyne transformations. researchgate.netrsc.org

Functional Group Compatibility and Protection Strategies in this compound Synthesis

The synthesis of a functionalized molecule like this compound, which contains a primary alcohol, necessitates careful consideration of functional group compatibility. Many of the powerful, metal-catalyzed reactions used to construct enynes can be sensitive to or reactive with certain functional groups.

Modern catalytic systems, however, often exhibit remarkable functional group tolerance. organic-chemistry.org For instance, nickel-catalyzed reductive cyclizations of enynes proceed with good functional group tolerance. sioc-journal.cn Similarly, copper(I)-catalyzed couplings of alkynes and vinyl iodides can accommodate various functional groups without the need for expensive additives. organic-chemistry.org Iron-catalyzed protocols for converting alkynes to 1,3-enynes have also shown compatibility with esters, sulfonamides, and phthalimides. acs.org

Despite this increasing tolerance, protection strategies remain crucial. The hydroxyl group in a precursor to this compound is acidic and can interfere with many organometallic reagents or bases. A common strategy is to protect the alcohol as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), a benzyl (B1604629) (Bn) ether, or a tert-butoxycarbonyl (Boc) group. tdx.cat These protecting groups are generally stable under a wide range of reaction conditions used in enyne synthesis but can be removed selectively later in the synthetic sequence. For example, in a rhodium-catalyzed reaction, many sensitive functional groups were found to survive without any protection. researchgate.net The choice of protecting group depends on the specific reaction conditions of the subsequent steps. A quantitative analysis of functional group compatibility, as has been developed for aryne generation methods, highlights the importance of selecting mild reaction conditions to avoid the need for extensive protection-deprotection sequences. rsc.org

Table 3: Common Protecting Groups for Alcohols in Enyne Synthesis

| Protecting Group | Abbreviation | Common Reagents for Protection | Stability / Cleavage Conditions |

|---|---|---|---|

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl), Imidazole | Cleaved by mild acid (e.g., HCl in MeOH) or fluoride (B91410) sources (e.g., TBAF). |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | More stable to hydrolysis than TMS; cleaved by fluoride sources (TBAF) or strong acid. |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Stable to most acidic and basic conditions; cleaved by hydrogenolysis (H₂, Pd/C). |

Chemical Reactivity and Transformations of 5e Hept 5 En 3 Yn 1 Ol

Electrophilic and Nucleophilic Activation of Unsaturated Bonds

The enyne system of (5E)-hept-5-en-3-yn-1-ol is susceptible to both electrophilic and nucleophilic attacks. The electron-rich nature of the double and triple bonds facilitates reactions with electrophiles. Electrophilic activation, often catalyzed by transition metals, is a key step in many transformations.

Electrophilic Activation : Metal catalysts, particularly those involving gold, platinum, or indium, are known to act as π-acids, activating the alkyne moiety toward nucleophilic attack. thieme.deacs.org For instance, the electrophilic activation of the alkyne can initiate cascade polyenynic π-cyclizations. acs.org This activation makes the acetylenic carbons susceptible to attack by either external nucleophiles or the tethered hydroxyl group.

Nucleophilic Attack : The direct attack of nucleophiles on the unsaturated system is less common without prior activation. However, in the context of transition-metal catalysis, nucleophilic displacement of the propargylic alcohol is a well-established method. rsc.org The reaction of propargylic alcohols with various nucleophiles can be catalyzed by ruthenium complexes, which proceed through ruthenium-allenylidene intermediates. thieme-connect.com

Oxidation Reactions of the Hydroxyl Group and Unsaturated Moieties

The presence of a primary alcohol and an enyne system provides multiple sites for oxidation. The specific oxidant and reaction conditions determine the outcome.

Oxidation of the Hydroxyl Group : Standard oxidation reagents can convert the primary alcohol to an aldehyde or further to a carboxylic acid.

Oxidation of the Enyne System : The unsaturated bonds can undergo various oxidative transformations. For example, palladium-catalyzed oxidation reactions can convert enynes into cyclopropyl (B3062369) ketones. organic-chemistry.org This process may involve a Pd(II)/Pd(IV) catalytic cycle where the key step is the nucleophilic attack of the tethered olefin onto a Pd(IV)-carbon bond. organic-chemistry.org Another possibility is the oxidative cyclopropanation of enynes, which can be achieved even under transition-metal-free conditions to yield bicyclic products. rsc.org Light-induced, metal-free tandem radical cyclization and oxidation of 1,6-enynes using water as the oxygen source can lead to trifluoromethylated and acylated heterocycles. rsc.org

A summary of potential oxidation reactions is presented below.

Table 1: Potential Oxidation Reactions and Products| Reactive Site | Reagent/Condition | Potential Product(s) | Reference |

|---|---|---|---|

| Primary Alcohol | PCC, DMP | (5E)-hept-5-en-3-yn-1-al | General Organic Chemistry |

| Primary Alcohol | KMnO₄, Jones Reagent | (5E)-hept-5-en-3-yn-1-oic acid | General Organic Chemistry |

| Enyne System | Pd(II)/Pd(IV) Catalysis, Oxidant (e.g., PhI(OAc)₂) | Cyclopropyl ketone derivatives | organic-chemistry.org |

| Enyne System | Photoredox Catalysis, CF₃SO₂Na, H₂O | Trifluoromethylated/Acylated cyclic products | rsc.org |

Reduction Reactions of the Alkyne and Alkene Functionalities

Selective reduction of the enyne system allows for the synthesis of various unsaturated alcohols. The choice of catalyst and hydrogen source is crucial for controlling the chemoselectivity and stereoselectivity of the reduction.

Catalytic Hydrogenation : The semireduction of 1,3-enynes can be achieved using copper hydride (CuH) catalysis to produce axially chiral allenes with high enantiomeric enrichment. nih.gov Cobalt-catalyzed reductive cyclization of enynes using hydrogen gas is another method that provides cyclized products without over-reduction. organic-chemistry.org

Transfer Hydrogenation : Ruthenium catalysts facilitate tandem ring-closing enyne metathesis (RCEYM) followed by reduction using a hydrogen donor like triethylsilane. acs.org The selectivity of the reduction often favors the most substituted double bond in the metathesis intermediate. acs.org

Hydrometalation : Ruthenium catalysts with a [Cp*Ru–Cl] unit can perform a trans-hydrometalation of 1,3-enynes that contain a directing hydroxyl group, a reaction that is typically difficult as enynes can act as catalyst poisons. researchgate.net

Table 2: Selected Reduction Methods for Enyne Systems

| Catalyst/Reagent | Reductant | Key Feature/Product Type | Reference |

|---|---|---|---|

| LCuH (Copper Hydride) | TMCTS (hydride source), H₂O (proton source) | Asymmetric semireduction to chiral allenes. | nih.gov |

| CoBr₂·6H₂O | H₂ (1 atm) | Reductive cyclization without olefin isomerization. | organic-chemistry.org |

| [CpRuCl]₄ | H₂ | trans*-Hydrogenation of the alkyne. | researchgate.net |

| Ruthenium Metathesis Catalysts (e.g., Grubbs) | Triethylsilane | Tandem metathesis-reduction. | acs.org |

| Nickel Catalyst | Alkyl bromides (via SET reduction) | 1,4-Carbohydrogenation to form trisubstituted allenes. | rsc.org |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound, being in a propargylic-like position, can be substituted by a variety of nucleophiles. This transformation, known as propargylic substitution, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Acid Catalysis : Brønsted acids like sulfuric acid can efficiently catalyze the direct substitution of the hydroxyl group with carbon- and oxygen-based nucleophiles under mild conditions, often at room temperature. sioc-journal.cn

Transition-Metal Catalysis : A wide range of transition metals, including ruthenium, iron, and copper, catalyze propargylic substitution reactions. thieme-connect.comorganic-chemistry.org Ruthenium-catalyzed reactions often proceed through allenylidene intermediates. thieme-connect.com Iron(III) chloride is an effective catalyst for substitution with nucleophiles like allylsilanes, alcohols, and thiols. organic-chemistry.org Acid-catalyzed reactions with heteroareneboronic acids can lead to fused heterocycles or tetrasubstituted allenes, depending on the substituents. acs.org

Cycloaddition Reactions Involving the Enyne System

The conjugated enyne moiety is an excellent participant in various cycloaddition reactions, providing access to complex cyclic and polycyclic structures.

[4+2] Cycloaddition (Diels-Alder) : The enyne can undergo cycloisomerization to form a 1,3-diene, which then participates in a subsequent Diels-Alder reaction in a cascade process. wiley.com Theoretical studies have explored the [4+2] cycloaddition of enyne units to form bicyclic aromatic and heteroaromatic products. rsc.org

Higher-Order Cycloadditions : Transition metal complexes can promote cycloadditions that are not feasible under thermal conditions. nih.gov Rhodium catalysts are known to mediate (5+2) and (5+1) cycloadditions with 1,4-enynes. nih.gov Gold(I) catalysts can facilitate formal [2+2+2] cycloadditions of oxo-enynes. thieme.de

Palladium-Catalyzed Cycloadditions : Palladium-catalyzed decarboxylative (4+2) cycloaddition reactions between vinylbenzoxazinanones and 2-nitro-1,3-enynes have been developed to synthesize functionalized tetrahydroquinolines. researchgate.net

Polymerization Pathways of this compound

Enyne monomers can undergo controlled polymerization to produce polymers with unique properties.

Metathesis Polymerization : A prominent pathway is cascade metathesis polymerization using ruthenium catalysts, such as the 3rd-generation Grubbs catalyst. rsc.orgrsc.org This approach has been used for the controlled polymerization of enynes derived from biomass, yielding polymers with high glass transition temperatures (Tg values of 152–198 °C) and tunable degradation rates. rsc.orgrsc.orgethz.ch

Alternating Copolymerization : A strategy for the alternating ring-opening metathesis polymerization (AROMP) of enyne and cyclic enol ether monomers has been developed using ruthenium Fischer carbenes. nih.govacs.org This method produces degradable poly(vinyl ether) materials with controlled molecular weights and low dispersities. acs.org

Table 3: Polymerization Methods for Enyne Monomers

| Polymerization Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Cascade Metathesis Polymerization | 3rd-generation Grubbs catalyst | Controlled, living polymerization; produces polymers with high Tg. | rsc.orgrsc.orgethz.ch |

| Alternating Ring-Opening Metathesis Polymerization (AROMP) | Ruthenium Fischer Carbenes (e.g., G3 initiator) | Copolymerization with cyclic enol ethers; produces degradable polymers. | nih.govacs.org |

Intramolecular Cycloisomerizations and Rearrangements

Intramolecular reactions of enynols like this compound are powerful, atom-economical methods for constructing complex cyclic architectures. wikipedia.org

Metal-Catalyzed Cycloisomerization : Iridium(I) complexes catalyze the cycloisomerization of enynes through a C-H activation process to form carbocyclic systems with an exo-dienyl moiety. acs.orgscispace.comacs.org This method can construct five- to eight-membered rings. acs.orgscispace.com Gold and platinum catalysts are also highly effective for enyne cycloisomerizations, often proceeding through the activation of the alkyne followed by nucleophilic attack from the alkene. wikipedia.org Platinum(II) chloride catalyzes the cycloisomerization of 5-en-1-yn-3-ol systems, where electrophilic activation of the alkyne can trigger either a hydride or an O-acyl migration. researchgate.net

Claisen Rearrangement : The hydroxyl group allows for esterification, and the resulting ester can undergo sigmatropic rearrangements. The chelate enolate Claisen rearrangement of amino acid esters of enynols has been shown to proceed chemoselectively, with the olefin participating in the rearrangement to form highly unsaturated amino acids. thieme-connect.comthieme-connect.comuni-saarland.de

Carbocationic Rearrangements : In the presence of strong acids, enynols can undergo dehydration and subsequent carbocationic rearrangements, leading to a diversity of structural scaffolds, including furans and cyclopentenones. researchgate.net

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms Through Spectroscopic Probes

Spectroscopic probes are indispensable for understanding the intricate steps of a chemical reaction. They allow for the direct observation of species as they form and disappear, providing critical evidence for proposed mechanisms.

In-situ spectroscopy involves analyzing a chemical reaction as it happens, without the need for sample extraction. This real-time monitoring is crucial for capturing transient species and understanding the kinetics of a reaction. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose, as they can track the consumption of reactants and the formation of products by monitoring characteristic vibrational frequencies. For instance, in reactions involving enynols, the disappearance of the alkyne (C≡C) and alkene (C=C) stretching bands and the appearance of new functional group signals can be monitored over time. researchgate.netd-nb.info This data allows for the construction of reaction profiles, helping to determine rate laws and identify potential intermediates.

The monitoring of reactions involving terminal alkynes using in-situ NMR spectroscopy has also been demonstrated, allowing for the quantitative tracking of reactants and products. d-nb.info

Table 1: Spectroscopic Techniques for In-situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Typical Application for Enynols |

|---|---|---|

| In-situ FTIR/Raman | Real-time changes in functional groups, reaction kinetics | Monitoring of C≡C, C=C, and O-H bond transformations |

Identifying and characterizing reaction intermediates and transition states is fundamental to confirming a reaction mechanism. While transition states are, by definition, too short-lived to be observed directly, information about their structure can be inferred from kinetic studies and computational modeling, often supported by spectroscopic data of related stable molecules. oup.com

Intermediates, though often highly reactive, can sometimes be detected and characterized under specific conditions (e.g., at low temperatures). Spectroscopic techniques are vital in this endeavor. For example, in metal-catalyzed cyclizations of enynols, organometallic intermediates may be observed. researchgate.netresearchgate.net The formation of metallacycle intermediates, for instance, can be a key step in various catalytic cycles. researchgate.net Density Functional Theory (DFT) calculations are frequently combined with experimental spectroscopy to predict the structures and energies of intermediates and transition states, providing a more complete picture of the reaction pathway. researchgate.net

In-situ Spectroscopy for Reaction Monitoring

Application of Advanced NMR Techniques for Stereochemical Assignment

The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule like (5E)-hept-5-en-3-yn-1-ol is critical to its properties and reactivity. Advanced Nuclear Magnetic Resonance (NMR) techniques are the cornerstone for determining stereochemistry. uoc.grresearchgate.net

One-dimensional NMR provides basic structural information, but two-dimensional (2D) NMR experiments are essential for complex molecules. uoc.gr Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivity between protons and carbons.

For determining the relative stereochemistry, the Nuclear Overhauser Effect (NOE) is particularly powerful. NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, the NOE difference experiment, detects through-space interactions between protons that are close to each other, allowing for the assignment of stereocenters. bhu.ac.in The magnitude of coupling constants (J-values), especially vicinal coupling constants (³J), can also provide crucial information about dihedral angles, which helps in assigning the geometry of double bonds (E/Z isomers) and the conformation of the molecule. libretexts.org The use of chiral shift reagents or the formation of diastereomeric derivatives can also aid in the determination of absolute configuration. bhu.ac.inrsc.org

Table 2: Advanced NMR Techniques for Stereochemical Elucidation

| NMR Technique | Abbreviation | Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Shows correlations between coupled protons (H-H). |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over two or three bonds. |

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. wikipedia.orgwikipedia.org In the context of mechanistic studies, MS can be used to identify reaction products, byproducts, and in some cases, trapped intermediates.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. rsc.org Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion. rsc.orgnih.gov The resulting fragmentation pattern provides detailed structural information that can be used to differentiate between isomers and confirm proposed structures. rsc.orgnih.gov For unsaturated alcohols, characteristic fragmentation pathways include cleavage adjacent to the hydroxyl group (α-cleavage) and the loss of water. wikipedia.orgacs.org The specific fragmentation patterns observed can serve as a fingerprint for the molecule and its reaction products, thereby helping to confirm a proposed mechanistic pathway. grafiati.comlibretexts.orglibretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on 5e Hept 5 En 3 Yn 1 Ol

Quantum Mechanical Calculations of Electronic and Steric Properties

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (5E)-hept-5-en-3-yn-1-ol. These calculations provide a detailed picture of the molecule's electron distribution and spatial characteristics, which are the primary determinants of its reactivity.

Detailed research findings from computational studies reveal key electronic and steric descriptors. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and reactivity toward other species. For enynes, the π-systems of the alkene and alkyne moieties are the primary contributors to these frontier orbitals. Steric properties, often quantified using parameters like those developed by Tolman (cone angle) or Sterimol, are crucial for predicting how the molecule will interact with catalysts and other reactants, especially in stereoselective reactions. acs.org The hydroxyl group in this compound can also play a significant electronic role through inductive effects or by participating in hydrogen bonding, which can be modeled computationally. amanote.com

| Property | Description | Typical Calculated Value (Arbitrary Units) | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity | 1.9 D | Influences solubility and intermolecular interactions. |

| NBO Charges | Natural Bond Orbital charges on specific atoms | C1(alkyne): -0.25, C2(alkyne): -0.15 | Reveals sites of high or low electron density, predicting sites of attack. researchgate.net |

| Sterimol B5 | A steric parameter representing the width of a substituent | 4.5 Å | Quantifies steric hindrance, affecting catalyst approach and stereoselectivity. acs.org |

Note: The values in this table are representative examples derived from typical DFT calculations on enyne systems and are intended for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens for visualizing the entire landscape of a chemical reaction. For this compound, this involves mapping out the potential energy surface for its various transformations, most notably metal-catalyzed cycloisomerizations. researchgate.netrsc.org

Reaction pathway analysis begins with the coordination of a catalyst, often a transition metal complex like gold(I), platinum(II), or palladium(II), to the enyne. acs.orgacs.org DFT calculations can determine whether the catalyst preferentially binds to the alkyne (alkynophilicity) or the alkene. nih.gov Following coordination, the molecule proceeds through a series of intermediates and transition states. Transition state modeling is crucial for identifying the highest energy point along a reaction coordinate, known as the transition state, the energy of which determines the reaction rate. d-nb.infoacs.org By calculating the energy barriers for competing pathways, chemists can predict which products will form. For instance, in gold-catalyzed cycloisomerizations, pathways involving intermediates like cyclopropyl (B3062369) gold carbenes are frequently proposed and evaluated computationally. researchgate.netacs.orgacs.org

Regioselectivity and Stereoselectivity Prediction

A central challenge in enyne chemistry is controlling selectivity. Regioselectivity refers to which atoms form new bonds, while stereoselectivity refers to the spatial arrangement of those atoms. For a 1,5-enyne like this compound, a key regiochemical question in cycloisomerization is the competition between different modes of ring closure. The two most common pathways are the 5-exo-dig and 6-endo-dig cyclizations. acs.org

Computational studies have shown that the outcome is delicately balanced and can be influenced by several factors:

Catalyst: The choice of metal and its associated ligands can dramatically alter the energy landscape. For instance, gold catalysts are highly alkynophilic and typically favor pathways initiated by alkyne activation. rsc.orgacs.org

Substrate Electronics: Electron-donating or withdrawing groups on the alkene or alkyne can stabilize or destabilize key intermediates and transition states, tipping the balance toward one product. acs.org

Steric Hindrance: Bulky substituents on the enyne or the catalyst's ligands can favor less sterically congested transition states, thereby directing the stereochemical outcome. acs.org

DFT calculations can model these effects with high fidelity. By comparing the activation energies of competing transition states (e.g., TS_exo vs. TS_endo), a prediction of the major product can be made. beilstein-journals.org For example, in palladium-catalyzed cyclizations of enynols, π–π stacking interactions between the substrate and catalyst have been computationally identified as a key factor in regulating regioselectivity. rsc.org Similarly, DFT has been used to rationalize the stereochemical outcome of rhodium-catalyzed cycloisomerizations by identifying the rate-determining step, which may involve C-H bond activation. d-nb.info

Catalytic Cycle Elucidation

Beyond single reaction steps, computational modeling allows for the elucidation of the entire catalytic cycle. This involves identifying all relevant intermediates and transition states, from the initial catalyst-substrate complex to the final product release and catalyst regeneration. acs.orgrsc.org

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of this compound is not static. Due to rotation around its single bonds, particularly in the hydroxypropyl chain, the molecule can exist in numerous conformations of varying energies. The relative populations of these conformers can influence the molecule's reactivity.

Computational methods are used to perform a conformational search, systematically or stochastically exploring the potential energy surface to locate all stable low-energy conformers. frontiersin.org For each identified conformer, quantum mechanical calculations determine its relative energy. The most stable conformer is the one with the global minimum energy. Studies on similar unsaturated alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the π-system of the alkyne or alkene can significantly stabilize certain conformations. amanote.comrsc.org Understanding the preferred conformation is a prerequisite for accurate modeling of its subsequent reactions, as the starting geometry can dictate which reaction pathways are sterically accessible.

| Conformer ID | Key Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | ~60° (gauche) | 0.00 | Global minimum, potentially stabilized by intramolecular H-bond. |

| Conf-2 | ~180° (anti) | 0.85 | Extended chain conformation. |

| Conf-3 | ~-60° (gauche) | 1.20 | Alternative gauche conformer. |

| Conf-4 | ~120° | 2.50 | Higher energy conformer. |

Note: This table is illustrative, based on general principles of conformational analysis for flexible alcohols. frontiersin.orgrsc.org The actual values would require specific calculations for this compound.

Development of Predictive Models for Enyne Reactivity

Building on the foundation of quantum mechanical calculations, a major goal in computational chemistry is the development of predictive models that can forecast the outcome of reactions without the need for exhaustive experimentation. This is often achieved through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models or more advanced machine learning (ML) algorithms. nih.govmdpi.com

The process involves creating a dataset of enyne reactions with known outcomes (e.g., yield, regioselectivity, enantioselectivity). For each reactant, a set of numerical descriptors is calculated using computational chemistry. These can include the electronic and steric properties discussed in section 5.1, as well as more complex descriptors that encode topological or quantum chemical information. researchgate.net Machine learning algorithms are then trained on this dataset to find a mathematical correlation between the descriptors and the reaction outcome. auburn.edunih.gov

Once trained, these models can be used to predict the reactivity of new, untested enynes like this compound. This approach has the potential to dramatically accelerate the discovery and optimization of chemical reactions. nih.gov For instance, research groups are actively developing predictive models for the Pauson-Khand reaction of enynes by combining experimental data from high-throughput screening with computed descriptors for substrates and catalysts to train machine learning models. acs.org This data-driven approach represents the future of reaction development, where computation and experiment work synergistically to navigate the vast chemical space of enyne reactivity. chemrxiv.org

Applications of 5e Hept 5 En 3 Yn 1 Ol in Advanced Organic Synthesis

(5E)-hept-5-en-3-yn-1-ol as a Versatile Building Block

The utility of this compound as a versatile building block stems from the distinct reactivity of its three functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (alkyne), and the carbon-carbon double bond (alkene). This multifunctionality allows for its participation in a wide array of chemical reactions, making it a strategic starting material for complex target molecules.

The primary alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can act as a nucleophile in etherification and esterification reactions. The enyne portion of the molecule is particularly reactive. The 1,3-enyne moiety is a significant structural unit in numerous biologically active compounds and natural products. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to construct such systems, highlighting the importance of enyne precursors. wikipedia.orgnih.gov Furthermore, the conjugated enyne system is an excellent substrate for various metal-catalyzed cyclization and cycloaddition reactions, enabling the efficient assembly of cyclic structures.

The table below summarizes the key physical and chemical properties of this compound.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103197-98-4 | lookchem.comchemsrc.comalfa-chemistry.com |

| Molecular Formula | C₇H₁₀O | lookchem.comalfa-chemistry.comfinetechnology-ind.com |

| Molecular Weight | 110.156 g/mol | lookchem.comalfa-chemistry.com |

| Boiling Point (Predicted) | 212.3 ± 23.0 °C | lookchem.com |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | lookchem.com |

| pKa (Predicted) | 13.72 ± 0.10 | lookchem.com |

| InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | finetechnology-ind.com |

| SMILES | C/C=C/C#CCCO | chemscene.com |

Scaffold for the Construction of Polycyclic and Heterocyclic Systems

The enyne framework of this compound is an ideal scaffold for synthesizing a variety of complex cyclic molecules. Its ability to undergo intramolecular and intermolecular cyclization reactions is a cornerstone of its application in this area.

Heterocyclic Synthesis: Metal-catalyzed reactions provide powerful methods for converting enynes into valuable heterocyclic compounds.

Pyrroles: A copper-hydride (CuH) catalyzed coupling reaction between 1,3-enynes and nitriles has been developed for the synthesis of polysubstituted N-H pyrroles under mild conditions. nih.govscispace.com This method allows for rapid modification of substituents, and the general applicability to 1,3-enynes suggests its potential use with this compound. nih.gov

Furans: The Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, has been adapted for enyne precursors. wikipedia.orgalfa-chemistry.com For instance, palladium-catalyzed reactions of enyne acetates, which can be easily prepared from the corresponding enynol, yield a diverse range of 2,5-disubstituted furans in the presence of a Lewis acid. organic-chemistry.org

Tricyclic Heterocycles: Indium(III) catalysis facilitates the cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles to form complex tricyclic frameworks like phenanthridines and benzo[b]chromenes. acs.org Research has demonstrated that a structurally similar compound, (E)-hept-2-en-6-yn-1-ol, is a viable precursor for these sophisticated transformations, indicating the suitability of the C7 enynol backbone for such cascade reactions. acs.org

Polycyclic Synthesis: The enyne motif is also instrumental in building carbocyclic and polycyclic systems through multi-step, one-pot processes.

Aminobicyclo[4.3.0]nonanes: A diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes has been achieved from C-7 substituted hept-2-en-6-yn-1-ols. rsc.org This one-pot, three-step process involves a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a final Diels-Alder reaction to rapidly generate molecular complexity with up to four stereogenic centers. rsc.org

Diels-Alder Reactions: The conjugated system of enynes can be transformed into dienes suitable for Diels-Alder cycloadditions. For example, regioselective hydrosilylation of a related enynol produces a silicon-substituted diene that can participate in Diels-Alder reactions to form bicyclic systems. semanticscholar.org Such cycloadditions are powerful tools for constructing polycyclic natural products. researchgate.net

Table 2: Examples of Cyclization Methodologies Applicable to Enynol Scaffolds

| Product Type | Reaction Description | Catalyst / Reagents | Source(s) |

|---|---|---|---|

| Polysubstituted Pyrroles | CuH-Catalyzed Coupling of Enyne and Nitrile | Cu(OAc)₂, DTBM-SEGPHOS, DMMS | nih.govscispace.com |

| 2,5-Disubstituted Furans | Pd-Catalyzed Cyclization of Enyne Acetate | Pd(OAc)₂, BF₃·OEt₂ | organic-chemistry.org |

| Tricyclic Phenanthridines | In(III)-Catalyzed Cascade Cycloisomerization | InI₃ | acs.org |

Precursor in Natural Product Synthesis Analogs

The structural motifs accessible from this compound are present in numerous natural products and biologically active molecules. Consequently, this compound serves as a valuable precursor for the synthesis of analogs of these important targets.

A prominent example is its use in the synthesis of Hydroxyterbinafine, a derivative of the antifungal drug Terbinafine. pharmaffiliates.com The chemical name for this derivative is (E)-2,2-dimethyl-7-[methyl(1-naphthalenylmethyl)amino]hept-5-en-3-yn-1-ol, which clearly shows the incorporation of the parent enynol structure. pharmaffiliates.com

Furthermore, the methodologies used to construct complex scaffolds from enynols often target classes of natural products. The synthesis of aminobicyclo[4.3.0]nonanes is relevant because this core structure is found in natural products such as the guanidine (B92328) alkaloid netamine A and the antitumor antibiotic (+)-ptilocaulin. rsc.org Similarly, the synthesis of natural product-like polyheterocycles has been achieved using derivatives of hept-3-yn-1-ol in one-pot cascade reactions, demonstrating the power of these simple building blocks in generating complex molecular diversity. acs.org

Utilization in Materials Science for Specialty Chemicals

While this compound is well-established as a synthetic intermediate for complex molecules, its specific applications in materials science are less documented in current literature. However, the inherent properties of the enyne structure suggest significant potential in this field. The Sonogashira reaction, which utilizes enyne functionalities, is a vital tool not only in natural product synthesis but also in the creation of organic materials and nanomaterials due to its ability to form rigid, conjugated systems. nih.gov

The combination of a reactive hydroxyl group and a polymerizable enyne system makes this compound a candidate for the synthesis of specialty polymers and functional materials. The alcohol provides a handle for grafting the molecule onto other polymers or surfaces, while the enyne unit could participate in polymerization reactions or act as a cross-linking agent. These potential applications, though not yet extensively realized, represent a promising area for future research.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The creation of new and environmentally friendly methods for producing (5E)-hept-5-en-3-yn-1-ol is a primary research goal. Traditional synthetic approaches often rely on multi-step processes that can be inefficient and generate significant waste. Future efforts will likely concentrate on strategies that improve atom economy and utilize less hazardous reagents.

One promising avenue is the advancement of enyne metathesis, a powerful reaction that reorganizes the bonds of an alkene and an alkyne to form a conjugated diene. mdpi.combeilstein-journals.org Research in this area could lead to more direct and efficient routes to this compound and its derivatives. Another area of focus is the dehydrative coupling of propargyl alcohols, which offers a more atom-economical alternative to traditional cross-coupling reactions. researchgate.net The development of catalytic systems that can facilitate these transformations under mild conditions will be crucial for creating sustainable synthetic pathways.

Exploration of New Catalytic Systems for Enhanced Selectivity

Achieving high levels of selectivity—controlling which atoms in a molecule react and in what orientation—is a central challenge in organic synthesis. For this compound, this means developing catalysts that can precisely control the stereochemistry of the double bond and the regioselectivity of reactions at the alkyne.

Transition metal catalysis, particularly with metals like palladium, rhodium, and gold, has shown great promise in the synthesis of enynes. nih.govresearchgate.net Future research will likely involve the design of new ligands for these metals that can fine-tune their catalytic activity and enhance selectivity. wiley.com For instance, gold catalysts have been shown to be effective in the cycloisomerization of enynes, a reaction that can create complex ring structures. acs.org Investigating how different ligands and reaction conditions affect the outcome of these reactions will be a key area of study. The use of copper catalysts in conjunction with boronic acid has also been explored for the asymmetric synthesis of related enyne structures. rhhz.net

Integration with Flow Chemistry and Automation for Scalability

To move from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation will be essential. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, better reaction control, and easier scalability. rsc.orgacs.orgresearchgate.net

Automated systems can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes to this compound. d-nb.info By combining flow reactors with automated control and analysis, researchers can develop robust and efficient processes for the large-scale production of this valuable compound. acs.orgresearchgate.net This approach also allows for the safe handling of reactive intermediates and hazardous reagents, which can be a significant challenge in traditional batch synthesis. acs.org

Uncovering Undiscovered Reactivity Patterns and Transformations

The unique combination of a double bond, a triple bond, and a hydroxyl group in this compound suggests that it may participate in a wide range of chemical reactions that have yet to be discovered. Future research will aim to explore and harness this untapped reactivity.

For example, the presence of the enyne moiety opens the door to various cyclization reactions, which can be used to construct complex polycyclic and heterocyclic structures. wvu.edu Gold-catalyzed reactions, in particular, have been shown to facilitate a variety of transformations in enyne systems, including rearrangements and additions. figshare.comacs.orgresearchgate.net Investigating the behavior of this compound under different catalytic conditions could reveal new and synthetically useful transformations. The development of cascade reactions, where multiple chemical bonds are formed in a single operation, will be a particularly exciting area of exploration.

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize experimental observations. figshare.comacs.orgresearchgate.netresearcher.life

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and catalysts. acs.org For example, DFT calculations can help to understand the factors that control the regioselectivity and stereoselectivity of a reaction, guiding the design of more effective catalysts. nih.gov This synergistic approach will be invaluable for elucidating the complex reactivity of this compound and for designing new synthetic strategies with enhanced efficiency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.